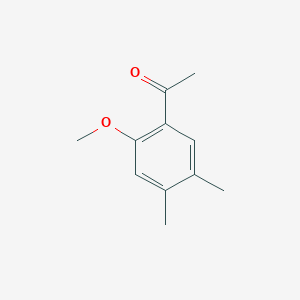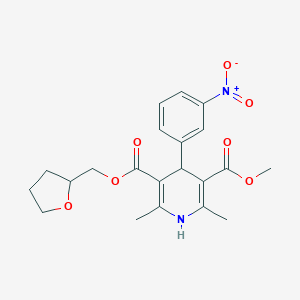
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as MRS7145, is a potent and selective antagonist of the oxytocin receptor. It was first synthesized in 2004 by researchers at Merck Research Laboratories and has been used extensively in scientific research to study the role of oxytocin in various physiological and behavioral processes.
Mécanisme D'action
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate works by binding to the oxytocin receptor and preventing the binding of oxytocin. The oxytocin receptor is a G protein-coupled receptor that is found in various tissues throughout the body, including the brain, uterus, and mammary glands. When oxytocin binds to the receptor, it activates a signaling cascade that leads to the release of various neurotransmitters and hormones, such as dopamine, serotonin, and cortisol. By blocking the oxytocin receptor, this compound prevents this signaling cascade from occurring and disrupts the normal physiological and behavioral responses to oxytocin.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various tissues throughout the body. In the brain, it has been shown to block the effects of oxytocin on social bonding, trust, and empathy. In the uterus, it has been shown to inhibit the contractions induced by oxytocin and to reduce the release of prostaglandins. In the mammary glands, it has been shown to inhibit the milk ejection reflex induced by oxytocin.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate in lab experiments is its high selectivity and potency for the oxytocin receptor. This allows researchers to specifically target the effects of oxytocin without affecting other neuropeptides or receptors. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in order to maintain a consistent level of receptor blockade.
Orientations Futures
There are several future directions for research involving 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and the oxytocin receptor. One area of interest is the role of oxytocin in psychiatric disorders, such as autism spectrum disorder, schizophrenia, and depression. Another area of interest is the potential therapeutic applications of oxytocin and oxytocin receptor antagonists in various medical conditions, such as preterm labor, breast cancer, and cardiovascular disease. Finally, there is ongoing research into the development of more selective and potent oxytocin receptor antagonists, which could lead to new insights into the role of oxytocin in physiological and behavioral processes.
Méthodes De Synthèse
The synthesis of 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves a multi-step process that begins with the reaction of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-methoxyethoxy)ethyl alcohol in the presence of triethylamine to produce the desired ester. The final step involves the methylation of the pyridine nitrogen with iodomethane to yield this compound.
Applications De Recherche Scientifique
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is primarily used in scientific research to study the role of oxytocin in various physiological and behavioral processes. Oxytocin is a neuropeptide that is involved in a wide range of social and emotional behaviors, including social bonding, trust, empathy, and stress regulation. By blocking the oxytocin receptor with this compound, researchers can investigate the specific role of oxytocin in these processes and gain a better understanding of the underlying mechanisms.
Propriétés
| 92565-17-8 | |
Formule moléculaire |
C21H24N2O7 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H24N2O7/c1-12-17(20(24)28-3)19(14-6-4-7-15(10-14)23(26)27)18(13(2)22-12)21(25)30-11-16-8-5-9-29-16/h4,6-7,10,16,19,22H,5,8-9,11H2,1-3H3 |
Clé InChI |
FVDUPZNDOAARRO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Synonymes |
2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate-2-tetrahydrofurfuryl CRE 223 CRE-223 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


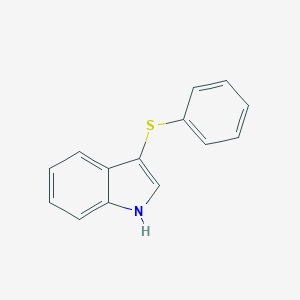
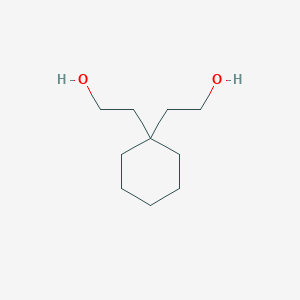
![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)
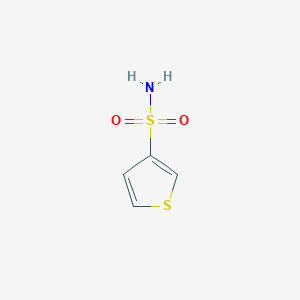


![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)

![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)
